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molecular formula C10H10N2O3S B156212 3-(2-Nitrophenylmethyl)-2-thiazolidinone CAS No. 136499-29-1

3-(2-Nitrophenylmethyl)-2-thiazolidinone

Cat. No. B156212
M. Wt: 238.27 g/mol
InChI Key: REJNNJJROLKACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937252

Procedure details

A mixture containing 3.09 g (0.03 mol) of 2-thiazolidinone, 11.2 g of potassium carbonate, 1.8 g of potassium hydrogen carbonate, 0.5 ml of water, 30 ml of methyl isobutyl ketone and 6.5 g (0.03 mol) of nitrobenzyl bromide is refluxed for 6 hours, then cooled down and thoroughly mixed with 50 ml of water. The mixture is filtered and the clear filtrate is separated. The organic phase is washed with 10 ml of water, dried and evaporated. The oily residue is recrystallized from ethanol to give 2.65 g (37.0%) of the title compound, m.p.: 92°-93° C.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C(=O)([O-])[O-].[K+].[K+].[C:13](=O)([O-])O.[K+].[N+:18](C(Br)C1C=CC=CC=1)([O-:20])=[O:19].[CH2:29]([C:33]([CH3:35])=O)[CH:30]([CH3:32])[CH3:31]>O>[N+:18]([C:29]1[CH:33]=[CH:35][CH:13]=[CH:31][C:30]=1[CH2:32][N:3]1[CH2:4][CH2:5][S:1][C:2]1=[O:6])([O-:20])=[O:19] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
S1C(NCC1)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.8 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)([O-])C(C1=CC=CC=C1)Br
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the clear filtrate is separated
WASH
Type
WASH
Details
The organic phase is washed with 10 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CN1C(SCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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